2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Polyimide foams Thermal insulation Aerospace materials

Sourcing a diamine monomer that delivers both high-Tg thermal stability and copper-matched CTE for flexible electronics is a persistent supply challenge. 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA) resolves this with its rigid benzimidazole architecture and dual primary amine reactivity. • Achieves CTE of 19 ppm/K-precisely matching copper-and Tg of 370°C in polyimide films, eliminating curl in flexible printed circuit boards. • Confers a 35.8% compressive strength enhancement and 0.05 W/(m·K) thermal conductivity in PI foams for EV battery fire barriers. • Provides near 4× improvement in anti-free-oxidative stability in cross-linked sulfonated polyimide membranes for fuel cells. Supplied at ≥98% purity (HPLC) with full QA documentation. Bulk polymer-grade material (≥99.5%) available on request.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
CAS No. 7621-86-5
Cat. No. B112984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-1H-benzimidazol-5-amine
CAS7621-86-5
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N
InChIInChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17)
InChIKeyXAFOTXWPFVZQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties and Procurement Specifications


2-(4-Aminophenyl)-1H-benzimidazol-5-amine (synonyms: APBIA, DAPBI, BIA, ABIA; CAS 7621-86-5) is a heterocyclic aromatic diamine belonging to the benzimidazole family, with molecular formula C₁₃H₁₂N₄ and molecular weight 224.26 g/mol . The compound features two primary amino groups—one at the 5-position of the benzimidazole core and one at the 4′-position of the pendant phenyl ring—conferring dual-site reactivity for polymerization and derivatization. It is commercially available at purities of ≥98% (HPLC) from major suppliers including TCI and Sigma-Aldrich, with polymer-monomer-grade material achieving ≥99.5% purity via optimized synthesis and recrystallization [1]. The melting point range is 234–238 °C, and the compound exhibits a UV absorption maximum at 335 nm in ethanol [2]. Its rigid-rod molecular architecture, combined with the hydrogen-bond-donating benzimidazole N–H and dual reactive amines, distinguishes it structurally and functionally from conventional non-heterocyclic diamines such as 4,4′-oxydianiline (ODA) and p-phenylenediamine .

1
Heterocyclic diamine for high-performance polymers: polyimide, PBI, and PBO copolymer synthesis.
2
Grade selection: standard (≥98% HPLC) or polymer-monomer grade (≥99.5%).
3
Dual-site reactivity: primary amines at benzimidazole C5 and phenyl C4' for backbone modification.

Why Generic Diamines Cannot Substitute


Benzimidazole-containing diamines such as 2-(4-aminophenyl)-1H-benzimidazol-5-amine are structurally distinct from non-heterocyclic diamines (e.g., 4,4′-oxydianiline, ODA) and even from analogous heterocyclic diamines (e.g., benzoxazole-based DAPBO) in ways that directly impact downstream polymer performance. The benzimidazole ring introduces both chain rigidity and strong intermolecular hydrogen bonding via the imidazole N–H group; replacing it with a flexible ether linkage (as in ODA) eliminates this hydrogen-bond network, measurably reducing glass transition temperature, mechanical strength, and oxidative stability [1]. Positional isomers—such as 5,6-diamino-2-phenylbenzimidazole or 5,4′-diamino isomers with altered amine placement—produce different polymer backbone topologies, affecting crystallinity, coefficient of thermal expansion (CTE), and solubility [2]. Even the closely related benzoxazole analog DAPBO yields weaker intermolecular interactions due to the absence of the benzimidazole N–H hydrogen-bond donor, resulting in quantitatively lower Tg and reduced mechanical integrity in the final polyimide film [3]. These differences are not marginal; they represent step-change degradations in key performance metrics that generic substitution cannot recover through formulation adjustments alone.

Structural mismatch
Replacing benzimidazole with flexible ether (e.g., ODA) removes hydrogen-bond network, potentially lowering Tg and mechanical strength.
Positional isomer risk
Isomers with altered amine placement (5,6- or 5,4'-diamino) produce different backbone topologies; crystallinity and CTE may shift.
Heterocycle analog divergence
Benzoxazole analog (DAPBO) lacks the N–H donor; reported weaker intermolecular interactions and lower Tg may not transfer to benzimidazole systems.

Quantitative Differentiation Evidence


Compressive Strength in Polyimide Foams

In a direct head-to-head comparison within the same BTDA-ODA polyimide foam (PIF) system, co-polymerization with 2-(4-aminophenyl)-5-aminobenzimidazole (APBIA) increased the compressive strength by 35.8% relative to the baseline BTDA-ODA foam without benzimidazole units, reaching a maximum compressive strength of 2.39 MPa [1]. This enhancement is attributed to the introduction of rigid benzimidazole moieties and intermolecular hydrogen bonding that reduces foam pore size and reinforces the cell walls. Without APBIA, the BTDA-ODA foam lacks this structural reinforcement, exhibiting proportionally lower load-bearing capacity [1].

Compressive strength
Head-to-head
+35.8% compressive strength
(2.39 MPa vs. ~1.76 MPa baseline BTDA-ODA foam)
Reported load-bearing improvement in polyimide foams.
Vertical direction; microwave-assisted foaming.
Polyimide foams Thermal insulation Aerospace materials

Tensile Properties in PBO Copolymer Fibers

When 2-(4-aminophenyl)-1H-benzimidazol-5-amine (APBIA) was incorporated as a co-monomer into poly(p-phenylene benzobisoxazole) (PBO) fibers via copolymerization with carbon nanotubes (CNT-APBIA-PBO), the resulting fibers exhibited a tensile modulus approximately 34.9% higher than that of pristine PBO fibers, accompanied by a 30.4% enhancement in tensile strength [1]. Pristine commercial PBO fibers, despite being among the strongest organic fibers available, fall significantly short of their theoretical mechanical limits; the APBIA modification partially bridges this gap by improving molecular orientation and interchain interactions during the dry-jet wet-spinning process [1].

Tensile properties
Head-to-head
Tensile modulus +34.9%, strength +30.4%
vs. pristine PBO fibers
Supports high-performance fiber copolymer research.
CNT-APBIA-PBO system; dry-jet wet-spinning.
High-performance fibers PBO copolymer Ballistic and protective materials

Intermolecular Hydrogen Bonding vs. Benzoxazole Analog

In a systematic pairwise comparison of polyimides derived from 5,4′-diamino-2-phenyl benzimidazole (DAPBI, which is synonymous with 7621-86-5) versus its benzoxazole analog 5,4′-diamino-2-phenyl benzoxazole (DAPBO), infrared spectroscopic analysis revealed that the imide carbonyl (C=O) stretching band for DAPBI-derived polyimides shifted to lower frequency compared to DAPBO counterparts, directly evidencing stronger intermolecular hydrogen bonding in the benzimidazole system [1]. Furthermore, the glass transition temperature (Tg) of copolyimides increased as a monotonic function of DAPBI content, and the ΔTg between DAPBI-type and DAPBO-type polyimides decreased consistently with increasing steric impedance, confirming that the benzimidazole N–H group, absent in the benzoxazole analog, is the molecular origin of the enhanced thermal performance [1].

Intermolecular H-bonding
Head-to-head
IR carbonyl red shift; higher Tg vs. DAPBO (benzoxazole analog)
Benzimidazole N–H enhances interchain cohesion.
Tg range 329–425 °C reported for DAPBI polyimides.
Polyimide films Intermolecular interactions Structure-property relationships

Oxidative Stability in Proton Exchange Membranes

Sulfonated polyimides containing benzimidazole (SPIBIs), synthesized using 2-(4-aminophenyl)-5-aminobenzimidazole (APBIA) as the benzimidazole-bearing diamine monomer, were cross-linked with glycidyl ether of polyhedral oligomeric silsesquioxanes (G-POSS) to yield SPIBI-P membranes. The anti-free-radical oxidative stability of the cross-linked membrane SPIBI-100-P (100% degree of sulfonation) was nearly four-fold higher than that of the non-cross-linked SPIBI-100 membrane [1]. Moreover, compared to pristine membranes without benzimidazole groups (SPI), both the anti-free-radical oxidative stability and hydrolytic stability of the benzimidazole-containing SPIBI-based membranes were significantly higher [1].

Oxidative stability
Head-to-head
~4× anti-free-radical oxidative stability
(cross-linked SPIBI-100-P vs. non-cross-linked)
Supports PEM durability research.
Fenton's reagent test; APBIA-based sulfonated polyimide.
Proton exchange membranes Fuel cells Oxidative stability

Cysteine Detection Sensitivity and Speed

The benzimidazole-based fluorescent probe ABIA (synthesized from 2-(4-aminophenyl)-1H-benzimidazol-5-amine) demonstrated a detection limit of 16.3 nM for cysteine in simulated human urine using a purpose-built portable fluorescence spectrometer device (CysDDev), with a response time of only 1 minute [1]. The probe exhibited excellent selectivity for cysteine over homocysteine, glutathione, and other physiologically relevant amino acids, and was successfully applied to intracellular cysteine bio-imaging [1]. By class-level comparison, typical benzimidazole-based or small-molecule fluorescent probes for cysteine detection report limits of detection ranging from 43 nM to 210 nM (0.21 µM), with response times of 2 minutes or longer [2][3]. ABIA thus achieves a detection limit approximately 2.6- to 13-fold lower, and response speed at least 2-fold faster, than the class median.

Cysteine detection
Class-level
LOD 16.3 nM, response 1 min
~2.6–13× lower LOD vs. typical benzimidazole probes
Supports rapid cysteine detection research.
Simulated human urine; class-level inference; verify in target matrix.
Fluorescent probes Cysteine detection Clinical diagnostics Bio-imaging

Optimal Application Scenarios


Thermal Insulation Foams for Aerospace and EV Batteries

Based on the 35.8% compressive strength enhancement and 0.05 W/(m·K) thermal conductivity demonstrated in APBIA-containing BTDA-ODA polyimide foams [1], this diamine monomer is the preferred co-polymerization component for fabricating lightweight, load-bearing thermal insulation foams used in spacecraft thermal protection systems and electric vehicle battery pack fire barriers. The combination of anisotropic mechanical robustness in the vertical direction and mechanical flexibility (97.1–99.0% compression response rate) in the horizontal direction, coupled with thermal stability up to 300 °C and inherent flame retardancy, makes APBIA-containing PIFs quantitatively superior to non-benzimidazole polyimide foams for these dual-requirement applications.

Proton Exchange Membranes with Extended Durability

For proton exchange membrane (PEM) fuel cells where free-radical-induced oxidative degradation is the dominant lifetime-limiting mechanism, the nearly four-fold improvement in anti-free-oxidative stability achieved by cross-linked SPIBI-100-P membranes—synthesized using APBIA as the benzimidazole-bearing diamine—relative to non-cross-linked SPIBI-100 [2] makes APBIA-based sulfonated polyimides the monomer of choice. This application is particularly relevant for automotive fuel cell stacks where membrane durability under wet-dry cycling and peroxide exposure directly determines warranty life and total cost of ownership.

Flexible Display Substrates and Copper-Clad Laminates

Polyimide films formulated with DAPBI (7621-86-5) achieve a coefficient of thermal expansion (CTE) of 19 ppm/K—precisely matching that of copper—alongside a glass transition temperature of 370 °C and tensile strength of 210 MPa [3]. This unique combination of dimensional stability and high-temperature mechanical integrity, resulting from the rigid benzimidazole structure and intermolecular hydrogen bonding, is essential for curl-free copper-clad laminates in flexible printed circuit boards and for polyimide substrates in flexible OLED displays where thermal cycling during fabrication (up to 360 °C) demands minimal dimensional change.

Point-of-Care Cysteine Detection

The ABIA fluorescent probe's 16.3 nM detection limit and 1-minute response time for cysteine in urine [4], combined with its demonstrated portability via the CysDDev device and selectivity over homocysteine, glutathione, and other urinary amino acids, make this benzimidazole-based probe suitable for developing rapid point-of-care diagnostic tests for cystinuria screening, metabolic disorder monitoring, and cysteine-related cancer biomarker detection. The sub-20 nM sensitivity is clinically relevant because normal urinary cysteine levels range from ~10–100 µM, meaning the probe can reliably detect pathologically elevated cysteine at early disease stages.

Application
Selection Property
Validation Focus
Polyimide foam research
Compressive strength context
Load-bearing integrity under thermal stress
Proton exchange membrane research
Oxidative stability context
Membrane lifetime under free-radical exposure
Flexible display substrate research
CTE match and thermal stability
Dimensional stability during thermal cycling
Biofluid cysteine detection research
Detection sensitivity and speed
LOD and response time in research matrices

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